![molecular formula C16H24BFO2 B12849018 B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid CAS No. 1400809-85-9](/img/structure/B12849018.png)
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a butylcyclohexyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it valuable in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylcyclohexyl bromide and 2-fluorophenylboronic acid.
Grignard Reaction: The 4-butylcyclohexyl bromide is first converted to the corresponding Grignard reagent by reacting with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) under an inert atmosphere to form the desired product.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, THF, water, 80°C.
Oxidation: H2O2, NaBO3, room temperature.
Reduction: LiAlH4, ether, reflux.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Reduced Cyclohexyl/Phenyl Derivatives: Formed via reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
Medicine
Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. This compound could be a candidate for such applications due to its boronic acid group.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic or optical properties, leveraging the unique characteristics of the boronic acid and fluorinated phenyl groups.
Wirkmechanismus
The mechanism by which B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, the boronic acid group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the butylcyclohexyl and fluorine substituents, making it less hydrophobic and less sterically hindered.
4-Butylphenylboronic Acid: Similar but lacks the fluorine substituent, affecting its electronic properties.
2-Fluorophenylboronic Acid: Similar but lacks the butylcyclohexyl group, affecting its steric and hydrophobic properties.
Uniqueness
B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid is unique due to the combination of a butylcyclohexyl group and a fluorinated phenyl ring. This combination imparts distinct steric and electronic properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
1400809-85-9 |
|---|---|
Molekularformel |
C16H24BFO2 |
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
[4-(4-butylcyclohexyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C16H24BFO2/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17(19)20)16(18)11-14/h9-13,19-20H,2-8H2,1H3 |
InChI-Schlüssel |
KJFFNZXXRDOHJI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
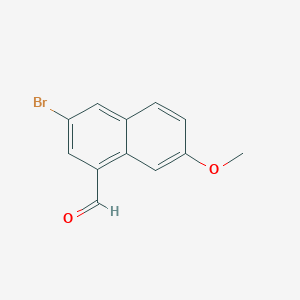
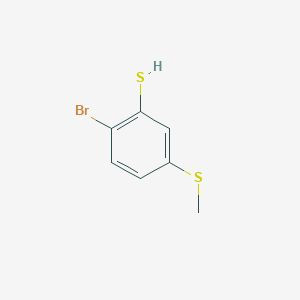
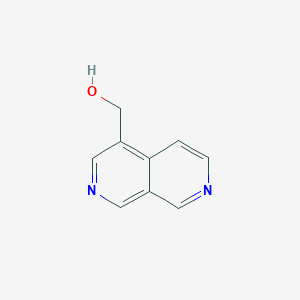
![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
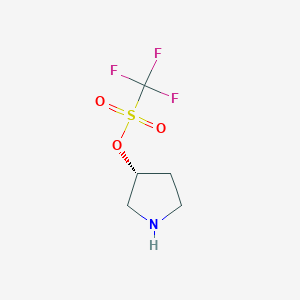
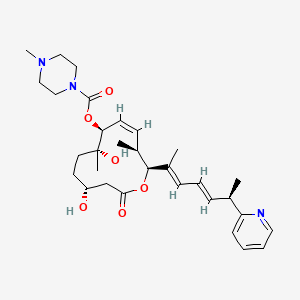
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
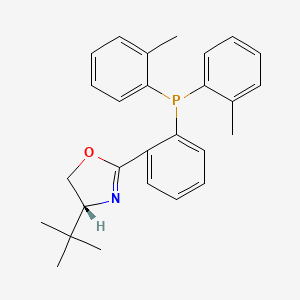
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
